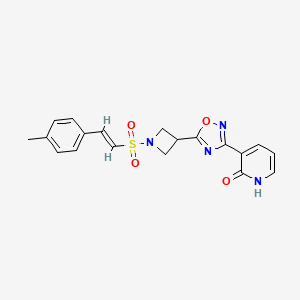
(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, with CAS number 1396893-30-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyridine ring, an oxadiazole moiety, and a sulfonyl group attached to an azetidine unit. The aim of this article is to provide a comprehensive overview of its biological activity based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O4S |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1396893-30-3 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. The following sections detail the findings related to its antibacterial and anticancer properties.
Antibacterial Activity
Several studies have evaluated the antibacterial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. In vitro assays revealed minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives, indicating strong antibacterial activity comparable to established antibiotics like ciprofloxacin .
Key Findings:
- MIC Values: Some derivatives showed MIC values ranging from 0.21 µM to higher concentrations depending on the specific structural modifications.
- Mechanism of Action: Molecular docking studies suggest that these compounds interact with key bacterial enzymes such as DNA gyrase and MurD, forming multiple hydrogen bonds and stabilizing interactions that inhibit bacterial growth .
Anticancer Activity
The anticancer potential of related compounds has also been explored. For example, structural analogs with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies:
- Cell Line Studies: Compounds exhibiting structural similarities were tested on human cancer cell lines (e.g., HeLa and MCF-7), showing promising results in reducing cell viability.
- Molecular Mechanisms: Research indicated that some derivatives could inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/Akt pathway.
Structure-Bioactivity Relationship
The biological activity of this compound can be attributed to its unique structural components:
- Pyridine Ring: Known for enhancing lipophilicity and facilitating cellular uptake.
- Oxadiazole Moiety: Contributes to the compound's ability to interact with biological targets effectively.
- Sulfonyl Group: Enhances solubility and may improve pharmacokinetic properties.
Propiedades
IUPAC Name |
3-[5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-4-6-14(7-5-13)8-10-28(25,26)23-11-15(12-23)19-21-17(22-27-19)16-3-2-9-20-18(16)24/h2-10,15H,11-12H2,1H3,(H,20,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKXFXAUQDSRC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














